![molecular formula C19H23N3O3S B6080782 5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide](/img/structure/B6080782.png)
5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide
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Overview
Description
5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential pharmaceutical applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate signaling pathways involved in cell growth and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide in lab experiments is its potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide. One direction is to further investigate its mechanism of action and signaling pathways involved. Another direction is to explore its potential therapeutic applications in different disease models. Additionally, research can focus on developing more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide involves several steps. One of the most commonly used methods is the reaction of 2-thiophenecarboxylic acid with N-(2-phenoxyethyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with pyrrolidine and protected with a Boc group. The final deprotection step yields the desired product.
Scientific Research Applications
5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide has been the subject of various scientific studies due to its potential therapeutic applications. One study found that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study showed that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-[1-(2-aminoacetyl)pyrrolidin-2-yl]-N-(2-phenoxyethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c20-13-18(23)22-11-4-7-15(22)16-8-9-17(26-16)19(24)21-10-12-25-14-5-2-1-3-6-14/h1-3,5-6,8-9,15H,4,7,10-13,20H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSHHYUKXLRGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C2=CC=C(S2)C(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-glycyl-2-pyrrolidinyl)-N-(2-phenoxyethyl)-2-thiophenecarboxamide |
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